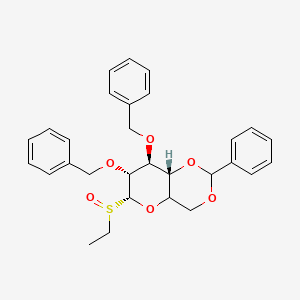

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

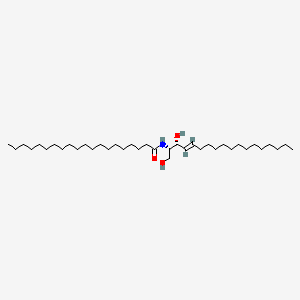

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, also known as benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (BTBP), is a glycoside derived from natural sources and is widely used in the synthesis of various compounds. It is a useful building block for the synthesis of complex carbohydrates and glycosides. BTBP is also used for the preparation of glycosides, oligosaccharides, and polysaccharides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosidase Inhibitors

This compound is used in the synthesis of glycosidase inhibitors, which are important in the study of various biological processes and potential treatments for diseases like diabetes and cancer. Glycosidase inhibitors can help understand enzyme mechanisms and the role of carbohydrates in health and disease .

Development of Glycomimetics

Glycomimetics are molecules that mimic the structure of sugars and can interfere with biological processes involving carbohydrates. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a precursor in the creation of these compounds, which have therapeutic potential in treating bacterial and viral infections .

Carbohydrate-Based Drug Delivery Systems

The compound’s structure allows for the development of carbohydrate-based drug delivery systems. These systems can improve the bioavailability and efficacy of drugs, particularly in targeting specific cells or tissues .

Synthesis of Dopamine Prodrugs

Researchers use this compound to synthesize dopamine prodrugs. These prodrugs can cross the blood-brain barrier more effectively than dopamine itself, potentially offering new ways to treat Parkinson’s disease .

Creation of Bioactive Esters

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is involved in the synthesis of bioactive esters. These esters have applications ranging from antimicrobial to anti-inflammatory properties and are also used in cosmetic formulations .

Pharmaceutical Applications

Due to its amphiphilic properties, the compound is used in pharmaceutical applications, including as an emulsifier and in the formulation of biodegradable detergents. It’s also explored for its potential in creating bioactive compounds .

Enzyme Mechanism Studies

The compound is utilized in studying the mechanisms of enzymes that process carbohydrates. Understanding these mechanisms can lead to the development of new inhibitors that can regulate enzyme activity involved in disease states .

Research on Metabolic Pathways

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is used in research on metabolic pathways involving carbohydrates. This research can uncover new insights into how diseases like diabetes develop and how they can be better managed or treated .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFDNDNLXVKNK-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)